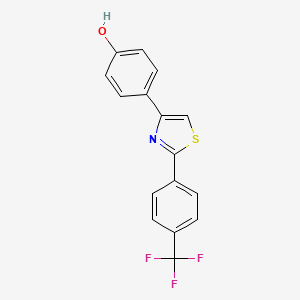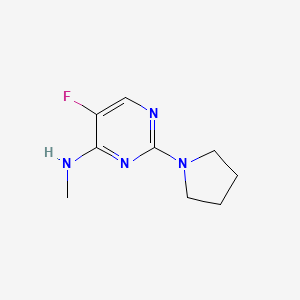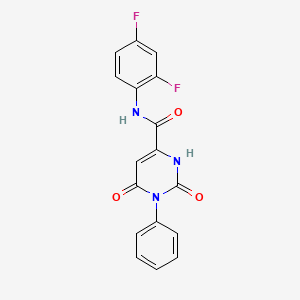
N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H11F2N3O3 and its molecular weight is 343.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structure-Activity Relationship Studies
A study focused on the structure-activity relationship of pyrimidine derivatives, highlighting modifications to enhance oral bioavailability. Substitutions at specific positions on the pyrimidine ring influenced activity and gastrointestinal permeability. For instance, replacing the trifluoromethyl group with a phenyl or methyl group maintained activity, emphasizing the critical role of the carboxamide group for activity. This research underscores the importance of structural modifications in developing compounds with potential therapeutic applications (Palanki et al., 2000).
Antipathogenic Activity
Another study synthesized acylthioureas and tested their antibacterial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms significantly influenced the anti-pathogenic activity, suggesting the potential of these derivatives as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Polyimide Synthesis for Gas Separation
Research on hyperbranched polyimides, prepared through condensation polymerization, showcased their application in gas separation. The synthesis involved creating polyamic acid precursors and subsequent imidization, resulting in polymers with varying properties based on monomer addition orders. This study highlights the adaptability of polyimide synthesis to achieve specific performance characteristics (Fang, Kita, & Okamoto, 2000).
Novel Polyimide Materials
Innovations in polyimide materials derived from diamine monomers and aromatic dianhydrides have led to enhanced thermal stability and solubility. These materials, characterized by various spectroscopic methods, demonstrated significant resistance to thermal degradation and good solubility in polar solvents. Such advancements suggest their utility in high-performance applications (Tamami & Yeganeh, 2001).
Fluorescence Binding Studies
Research exploring the binding interactions of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. The study calculated thermodynamic parameters and binding constants, providing insights into the molecular interactions between these compounds and BSA, potentially informing drug design and protein interaction studies (Meng et al., 2012).
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O3/c18-10-6-7-13(12(19)8-10)20-16(24)14-9-15(23)22(17(25)21-14)11-4-2-1-3-5-11/h1-9H,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXZZLXZWZWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(Hydroxymethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B2968440.png)
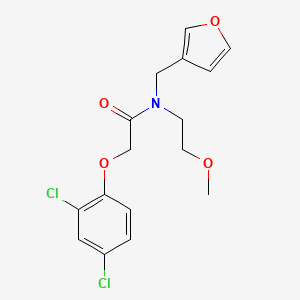


![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)


![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)

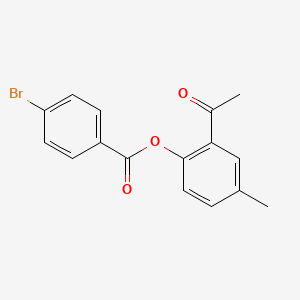
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)
![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)
